molecular formula C11H11NO B13993591 5,7-dimethyl-1H-indole-4-carbaldehyde

5,7-dimethyl-1H-indole-4-carbaldehyde

Cat. No.: B13993591
M. Wt: 173.21 g/mol
InChI Key: RXMWOOVVPOBTNW-UHFFFAOYSA-N
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Description

5,7-dimethyl-1H-indole-4-carbaldehyde is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dimethyl-1H-indole-4-carbaldehyde typically involves the Leimgruber–Batcho indole synthesis, which is a well-known method for constructing indole derivatives . The reaction conditions often include the use of dihydrofuran and hydrazone intermediates .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5,7-dimethyl-1H-indole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens and nitrating agents are used under acidic or basic conditions.

Major Products

Scientific Research Applications

5,7-dimethyl-1H-indole-4-carbaldehyde has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing molecules with therapeutic potential.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5,7-dimethyl-1H-indole-4-carbaldehyde involves its interaction with various molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing biological processes such as enzyme inhibition and signal transduction . The aldehyde group can form covalent bonds with nucleophilic sites in proteins, altering their function and activity.

Comparison with Similar Compounds

Similar Compounds

    1H-Indole-3-carbaldehyde: Another indole derivative with similar chemical properties but different biological activities.

    5,6,7-Trimethyl-1H-indole-4-carbaldehyde: A closely related compound with additional methyl groups, affecting its reactivity and applications.

Uniqueness

5,7-dimethyl-1H-indole-4-carbaldehyde is unique due to its specific substitution pattern on the indole ring, which influences its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

5,7-dimethyl-1H-indole-4-carbaldehyde

InChI

InChI=1S/C11H11NO/c1-7-5-8(2)11-9(3-4-12-11)10(7)6-13/h3-6,12H,1-2H3

InChI Key

RXMWOOVVPOBTNW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1C=O)C=CN2)C

Origin of Product

United States

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